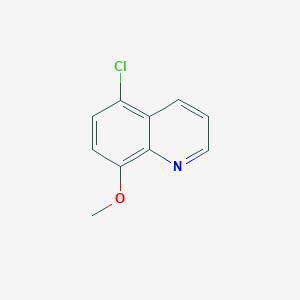

5-Chloro-8-methoxyquinoline

描述

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Biological Research

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a versatile and highly significant scaffold in modern chemistry. doi.org Its presence in numerous natural products and synthetic compounds underscores its broad utility. mdpi.com In the pharmaceutical realm, quinoline derivatives have been instrumental in the development of drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. doi.orgnih.govresearchgate.netnih.gov The ability of the quinoline nucleus to serve as a foundational structure for drug design has cemented its status as a "privileged scaffold" among medicinal chemists. doi.orgnih.gov

Beyond its medicinal applications, the quinoline scaffold is a valuable building block in organic synthesis and materials science. researchgate.net Its reactivity allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. researchgate.netnumberanalytics.com The electronic nature of the quinoline ring, characterized by its electron-deficient properties, influences its interaction with other molecules and its performance in functional materials. numberanalytics.com

Strategic Functionalization of the Quinoline Nucleus: Focus on Halogenation at Position 5 and Alkoxylation at Position 8

The strategic placement of functional groups on the quinoline nucleus is a powerful tool for modulating its chemical and biological properties. rsc.orgrsc.org The introduction of substituents at specific positions can profoundly impact a molecule's reactivity, solubility, and biological activity. numberanalytics.com This targeted functionalization allows researchers to fine-tune the characteristics of quinoline derivatives for specific applications. rsc.org

Halogenation at Position 5: The introduction of a halogen, such as chlorine, at the 5-position of the quinoline ring is a common and impactful modification. Electrophilic substitution reactions on the quinoline ring typically occur at the 5- and 8-positions of the benzene portion of the scaffold. numberanalytics.compjsir.org The presence of a chloro group at position 5 can influence the electronic distribution of the entire ring system, affecting its reactivity and interaction with biological targets. rsc.org This specific halogenation has been shown to be a key feature in compounds with notable biological activities. rsc.org Methodologies for the regioselective halogenation of the C5-position have been developed, highlighting the importance of this specific substitution pattern. rsc.orgbeilstein-journals.orgresearchgate.net

Alkoxylation at Position 8: The introduction of an alkoxy group, such as a methoxy (B1213986) group, at the 8-position is another crucial functionalization strategy. The 8-position is also susceptible to electrophilic attack. numberanalytics.compjsir.org An alkoxy group at this position can significantly alter the compound's electronic and steric properties. The methoxy group, in particular, is an electron-donating group that can influence the reactivity of the quinoline ring. nih.gov The functionalization at the C-8 position has been a subject of extensive research, with various methods developed to introduce different groups at this site. researchgate.netresearchgate.netacs.org

The combination of a chloro group at the 5-position and a methoxy group at the 8-position, as seen in 5-Chloro-8-methoxyquinoline, results in a unique set of properties that make it a valuable compound in research.

This compound: A Detailed Profile

The compound this compound is a derivative of quinoline that embodies the strategic functionalization discussed above. Its structure features a chlorine atom at the 5-position and a methoxy group at the 8-position of the quinoline core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | nih.gov |

| Molecular Weight | 193.63 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 17012-44-1 | nih.gov |

The synthesis of this compound often involves the methoxylation of its precursor, 5-chloro-8-hydroxyquinoline (B194070). This precursor is a significant compound in its own right, known for its antibacterial and antifungal properties. solubilityofthings.cominnospk.comchemicalbook.com The conversion of the hydroxyl group to a methoxy group alters the compound's properties, making this compound a distinct chemical entity for research purposes. For instance, the methoxy group can abolish the antiapoptotic activity observed in the hydroxyl analogs, demonstrating the profound impact of this functional group.

Research has shown that this compound exhibits its own set of biological activities, including antimicrobial and potential anticancer properties. Its mechanism of action is thought to involve the inhibition of essential cellular processes in target organisms.

Table 2: Comparison of Related Quinolines

| Compound | Key Structural Difference from this compound | Notable Property/Application | Source |

| 5-Chloro-8-hydroxyquinoline | Hydroxyl group at position 8 instead of a methoxy group. | Stronger metal chelation; used in the synthesis of more complex molecules. | solubilityofthings.com |

| 5,7-Dichloro-8-hydroxyquinoline | Additional chlorine at position 7 and a hydroxyl group at position 8. | Lower solubility compared to this compound. | |

| 8-Hydroxyquinoline (B1678124) | No substituent at position 5 and a hydroxyl group at position 8. | Precursor for various substituted quinolines. | nih.gov |

The unique substitution pattern of this compound makes it a valuable intermediate in organic synthesis. It can be further modified to create more complex molecules with tailored properties for various research applications, including the synthesis of ligands for metal complexes and the development of novel bioactive compounds. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCSDQVSXILXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539709 | |

| Record name | 5-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17012-44-1 | |

| Record name | 5-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 8 Methoxyquinoline and Analogous Systems

Established Synthetic Routes to 5-Chloro-8-hydroxyquinoline (B194070) as a Key Precursor

A crucial intermediate in the synthesis of 5-chloro-8-methoxyquinoline is 5-chloro-8-hydroxyquinoline. This precursor can be synthesized through several established methods, primarily involving either direct functionalization of the 8-hydroxyquinoline (B1678124) scaffold or the construction of the quinoline (B57606) ring system from acyclic precursors.

Direct Chlorination Reactions of 8-Hydroxyquinoline

Direct chlorination of 8-hydroxyquinoline is a common method for producing 5-chloro-8-hydroxyquinoline. This electrophilic aromatic substitution reaction typically utilizes a chlorinating agent to introduce a chlorine atom onto the quinoline ring. The reaction is often carried out in a suitable solvent, such as glacial acetic acid. However, this method can sometimes lead to the formation of byproducts, most notably 5,7-dichloro-8-hydroxyquinoline. patsnap.comgoogle.com The selectivity of the reaction can be poor, and the desired product often requires purification to remove these impurities. patsnap.com

Aqueous chlorination of 8-hydroxyquinoline has also been studied, revealing its high reactivity and a fragmentation pattern similar to that of α-naphthol under the same conditions. witpress.com The use of specific catalysts, such as antimony trichloride, has been explored to improve the chlorination process, although this can introduce contaminants that form metal complexes with the product. google.com

Cyclization Reactions via Skraup or Doebner-Miller Methodologies Utilizing Substituted Phenols

The Skraup and Doebner-von Miller reactions are classic methods for synthesizing quinolines from aromatic amines. rroij.comjptcp.comiipseries.org These reactions can be adapted to produce 5-chloro-8-hydroxyquinoline by using appropriately substituted phenols as starting materials.

The Skraup synthesis involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. chemicalbook.comgoogle.com To synthesize 5-chloro-8-hydroxyquinoline, 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol (B165678) can be reacted with glycerol. patsnap.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminophenol, followed by cyclization and oxidation to form the quinoline ring. google.com Innovations in this method include the use of boric acid to reduce tar formation and azeotropic removal of water to improve yields. patsnap.com

The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones instead of glycerol. acs.orgnih.gov For instance, 2-amino-4-chloroanisole can be condensed with paraldehyde (B1678423) in an acidic medium to produce 5-chloro-8-methoxy-2-methylquinoline. acs.org Similarly, reacting an aniline (B41778) with an α,β-unsaturated carbonyl compound can yield quinoline derivatives. jptcp.com A general procedure involves refluxing an aniline with acrolein diethyl acetal (B89532) in an acidic solution. chemicalbook.com

Alkylation Strategies for Methoxy (B1213986) Group Introduction at Position 8

Once the 8-hydroxyquinoline core is established, the methoxy group can be introduced at the 8-position through alkylation reactions.

O-Methylation Reactions of 8-Hydroxyquinoline Derivatives

The hydroxyl group at the 8-position of 5-chloro-8-hydroxyquinoline can be converted to a methoxy group via an O-methylation reaction. This nucleophilic substitution is typically carried out under anhydrous conditions. A common method involves the use of a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate or sodium hydride in a solvent like dimethylformamide (DMF). researchgate.netbsu.edu The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide that then reacts with the methylating agent to yield this compound. researchgate.net

Advanced Synthetic Approaches for this compound Derivatives

Further functionalization of the this compound scaffold allows for the creation of a diverse range of derivatives with potential applications in various fields.

Introduction of Additional Functional Groups (e.g., Formyl, Carbaldehyde)

The introduction of functional groups, such as a formyl (carbaldehyde) group, onto the this compound ring system can be achieved through various formylation reactions. The Vilsmeier-Haack reaction, which employs phosphorus oxychloride and dimethylformamide, is a known method for introducing a formyl group at the 2-position of the quinoline ring to produce This compound-2-carbaldehyde (B3037068). smolecule.com

Other formylation methods, such as the Duff reaction, which uses hexamethylenetetramine (HMTA) in trifluoroacetic acid, have been used to synthesize carbaldehyde derivatives of 5-chloro-8-hydroxyquinoline, such as 5-chloro-8-hydroxyquinoline-7-carbaldehyde. epstem.net The Reimer-Tiemann reaction is another method that can introduce a formyl group, though it may result in a mixture of isomers. mdpi.com Additionally, a Mannich reaction involving 5-chloro-8-hydroxyquinoline, paraformaldehyde, and ciprofloxacin (B1669076) has been reported to yield a hybrid molecule. nih.govmdpi.com

The reactivity of these functionalized derivatives opens up further synthetic possibilities. For example, the aldehyde group can be oxidized to a carboxylic acid or participate in condensation reactions. smolecule.com

Hybrid Molecule Synthesis and Bioconjugation Strategies

The unique structural characteristics of the this compound scaffold make it a valuable component in the design of hybrid molecules and bioconjugates. These strategies aim to combine the properties of the quinoline core with other bioactive moieties to create new chemical entities with potentially enhanced or novel therapeutic activities. mdpi.com

One notable approach involves the synthesis of hybrid compounds by linking the 5-chloro-8-hydroxyquinoline precursor with other pharmacologically active agents. For instance, a hybrid molecule has been synthesized by reacting 5-chloro-8-hydroxyquinoline with ciprofloxacin using a Mannich reaction, resulting in a product with a 75% yield. nih.govmdpi.com This method highlights the utility of the Mannich reaction in creating complex hybrid structures. mdpi.com

Another strategy focuses on creating bioconjugates by attaching the quinoline moiety to biomolecules, such as amino acids or indole (B1671886) derivatives, to improve biological targeting or pharmacokinetic properties. mdpi.comresearchgate.net A modified Mannich-type reaction has been employed to synthesize a bifunctional precursor from 5-chloro-8-hydroxyquinoline, which is then reacted with indole to form bioconjugates. mdpi.com Research has shown that these bioconjugates can exhibit potent and selective activity against cancer cell lines. mdpi.com For example, a bioconjugate bearing an indole and a 5-chloro-8-hydroxyquinoline skeleton demonstrated significant toxic activity against the resistant Colo320 colon adenocarcinoma cell line. mdpi.com

The synthesis of triazolyl-quinoline hybrids represents another facet of hybrid molecule creation. mdpi.com A three-step synthesis starting from 5-chloro-8-hydroxyquinoline can produce 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline with a high yield of 86%. mdpi.com This involves O-propargylation of 5-chloro-8-hydroxyquinoline, followed by a copper-catalyzed 1,3-dipolar cycloaddition (CuAAC) with an appropriate azide. mdpi.comresearchgate.net

The following table provides examples of hybrid molecules derived from 5-chloro-8-hydroxyquinoline and their synthetic details.

| Hybrid Molecule | Synthetic Reaction | Starting Materials | Yield | Reference |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin | Mannich reaction | 5-chloro-8-hydroxyquinoline, ciprofloxacin, paraformaldehyde | 75% | nih.govmdpi.com |

| Indole-5-chloro-8-hydroxyquinoline bioconjugate | Modified Mannich reaction | 5-chloro-8-hydroxyquinoline, morpholine, ethyl glyoxylate, indole | Not specified | mdpi.com |

| 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline | O-propargylation / CuAAC | 5-chloro-8-hydroxyquinoline, propargyl bromide, 1-chloro-2-(chloromethyl)benzene, sodium azide | 86% | mdpi.com |

Exploration of Novel and Optimized Synthetic Pathways

Continuous research efforts are directed towards the development of new and improved synthetic methods for quinoline derivatives to increase yields, improve selectivity, and adopt more environmentally friendly practices. rsc.org

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been refined to improve their efficiency. rsc.orgsemanticscholar.org For the synthesis of the precursor 5-chloro-8-hydroxyquinoline, a key intermediate for this compound, optimizations to the Skraup synthesis have been reported. smolecule.com The use of boric acid as an additive can increase the yield from 70% to as high as 95% by reducing tar formation. google.com Another improvement involves the azeotropic removal of water using solvents like toluene (B28343) or xylene to drive the reaction equilibrium towards the product.

A patented method for producing 5-chloro-8-hydroxyquinoline with a high yield of 89% and 99% purity involves reacting 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol with glycerol and concentrated sulfuric acid. google.com This process includes a purification step using hydrochloric acid and neutralization with sodium hydroxide. google.com

The Friedländer synthesis, which condenses an o-aminoaryl carbonyl compound with a ketone, offers a regioselective route to 2-substituted quinolines. The methoxy group at the 8-position can direct the cyclization, ensuring the desired isomer is formed.

The following table summarizes methodologies aimed at enhancing the yield and selectivity in the synthesis of 5-chloro-8-hydroxyquinoline.

| Synthetic Method | Optimization/Reagents | Reported Yield | Key Advantage | Reference |

| Skraup Synthesis | Boric acid additive | 95% | Reduced tar formation | |

| Skraup Synthesis | Azeotropic water removal | Not specified | Shifts equilibrium | |

| Patented Cyclization | 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, H₂SO₄, HCl purification | 89% | High purity | google.com |

| Friedländer Synthesis | 4-chloro-2-methoxybenzaldehyde, acetylacetone | Not specified | Regioselectivity |

In line with the principles of green chemistry, there is a growing interest in developing solvent-free and catalytic methods for quinoline synthesis. rsc.orgsemanticscholar.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic versions of the Friedländer reaction have been explored using various catalysts. semanticscholar.orgresearchgate.net Lewis acids like Yb(OTf)₃ have been shown to effectively catalyze the condensation reaction. researchgate.net Studies have also investigated polymer-bound sulfonic acid as a catalyst for the Friedländer reaction under solvent-free conditions, yielding good to excellent amounts of the corresponding quinolines. semanticscholar.org

Microwave-assisted synthesis is another green approach that can accelerate reaction times and improve yields. semanticscholar.org The synthesis of polysubstituted quinolines has been achieved using microwave irradiation in the presence of a polyethylene (B3416737) glycol (PEG)-bound acetoacetate (B1235776) and polyphosphoric acid as a catalyst. semanticscholar.org

Transition metal-free reactions are also being developed. rsc.org For example, a rapid and green synthesis of quinoline derivatives has been reported using oxygen as an oxidant under catalyst-free aerobic conditions, providing good to excellent yields. rsc.org Furthermore, silver triflate has been used as a catalyst in a one-step synthesis of quinolines from anilines, aldehydes, and ketones. rsc.org

The table below highlights some of the solvent-free and catalytic approaches for quinoline synthesis.

| Approach | Catalyst/Conditions | Key Advantage | Reference |

| Friedländer Reaction | Yb(OTf)₃ | Catalytic efficiency | researchgate.net |

| Friedländer Reaction | Polymer-bound sulfonic acid | Solvent-free, catalyst reusability | semanticscholar.org |

| Microwave-Assisted Synthesis | Polyphosphoric acid / PEG-bound reactant | Rapid reaction, excellent yields | semanticscholar.org |

| Aerobic Oxidation | Catalyst-free, oxygen as oxidant | Green chemistry, excellent yields | rsc.org |

| One-step Synthesis | Silver triflate | Broad substrate scope | rsc.org |

Chemical Reactivity and Mechanistic Organic Transformations of 5 Chloro 8 Methoxyquinoline Derivatives

Reactivity Profiling of Constituent Functional Groups

The chemical behavior of 5-Chloro-8-methoxyquinoline is dictated by the electronic and steric properties of its functional groups. The quinoline (B57606) core, being a fused bicyclic system of benzene (B151609) and pyridine (B92270) rings, possesses a unique electron distribution. smolecule.com The methoxy (B1213986) group at the C-8 position is electron-donating through resonance, while the chloro group at the C-5 position is electron-withdrawing. This substitution pattern governs the molecule's reactivity in various organic transformations.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

The quinoline ring system's reactivity towards electrophiles is influenced by both the inherent nature of the heterocyclic system and its substituents. Generally, the pyridine ring is deactivated towards electrophilic attack compared to the benzene ring. In 8-methoxyquinoline (B1362559), the electron-donating methoxy group activates the carbocyclic (benzene) ring and directs incoming electrophiles. Studies on the electrophilic halogenation of 8-methoxyquinoline show that monochlorination and monobromination occur at the 5-position under acidic and neutral conditions. datapdf.com This directing effect is attributed to the resonance stabilization of the arenium ion intermediate provided by the methoxy group.

Table 1: Regioselectivity in Electrophilic Halogenation of 8-Methoxyquinoline

| Halogenating Agent | Conditions | Position of Substitution | Reference |

| N-Chlorosuccinimide | Acidic/Neutral | 5 | datapdf.com |

| N-Bromosuccinimide | Acidic/Neutral | 5 | datapdf.com |

| Iodine | Acidic/Neutral | 7 | datapdf.com |

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom at the C-5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. This reactivity allows for the introduction of a variety of functional groups at this position, making it a key site for synthetic modification. smolecule.com

Research has shown that the chloro group can be displaced by amines, such as pyrrolidine, in ethanol (B145695) at room temperature. The reaction is facilitated by the electronic properties of the quinoline ring. Mechanistically, the methoxy group at the C-8 position plays a crucial role by stabilizing the negatively charged transition state (Meisenheimer complex) through its resonance effect, thereby directing and facilitating the substitution at the C-5 position. This makes the C-5 chloro position a viable handle for synthesizing more complex quinoline derivatives. smolecule.com

Table 2: Example of Nucleophilic Aromatic Substitution

| Substrate | Reagent/Conditions | Product | Yield | Reference |

| This compound | Pyrrolidine, EtOH, RT | 5-(Pyrrolidin-1-yl)-8-methoxyquinoline | 18% (for a related derivative) |

Transformations Involving the Methoxy Moiety

The methoxy group at C-8 is generally stable, particularly in comparison to the analogous hydroxyl group. It is resistant to oxidation under mild conditions, which preserves the integrity of the quinoline framework during other transformations. However, under specific conditions, the methoxy group can be cleaved to yield the corresponding 8-hydroxyquinoline (B1678124) derivative, a reaction known as demethylation. Conversely, the primary synthesis of this compound often involves the O-methylation of 5-chloro-8-hydroxyquinoline (B194070) using reagents like methyl iodide or dimethyl sulfate (B86663) in an alkaline medium. This highlights the synthetic accessibility and deliberate transformation of this moiety.

Reactions of Ancillary Aldehyde Moieties (e.g., Oxidation, Condensation)

Derivatives of this compound that contain ancillary functional groups, such as an aldehyde, exhibit reactivity characteristic of that group. For instance, This compound-2-carbaldehyde (B3037068) is a versatile intermediate where the aldehyde group can undergo a range of transformations. smolecule.com

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid moiety. smolecule.com

Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles. A notable example is the reaction with amines or hydrazine (B178648) derivatives to form Schiff bases or hydrazones. smolecule.comrsc.org These reactions are fundamental in building more complex molecular architectures. For example, the condensation of related 2-chloroquinoline-3-carbaldehydes with substituted anilines yields the corresponding methanimine (B1209239) products. rsc.org

These reactions significantly expand the synthetic utility of the this compound scaffold, allowing for its incorporation into larger, more complex structures. mdpi.com

Mechanistic Investigations of Novel Reaction Pathways

Mechanistic studies provide a deeper understanding of the reactivity of this compound derivatives. The mechanism for electrophilic aromatic substitution, such as formylation or halogenation, proceeds through the formation of a Wheland intermediate (arenium ion). The regioselectivity is governed by the stability of this cation, which is significantly influenced by the resonance stabilization provided by the C-8 methoxy group, directing the attack to the C-5 and C-7 positions. mdpi.com

In nucleophilic aromatic substitution at the C-5 position, the reaction proceeds via a Meisenheimer-type intermediate. The electron-donating methoxy group at C-8 is critical in stabilizing this intermediate through resonance, which lowers the activation energy and facilitates the displacement of the chloro group.

The Vilsmeier-Haack reaction, used to introduce a formyl group onto the quinoline ring, involves an electrophilic attack by the Vilsmeier reagent. mdpi.com For derivatives like this compound-2-carbaldehyde, condensation reactions with amines to form Schiff bases follow a well-established nucleophilic addition-elimination mechanism at the carbonyl carbon. rsc.org In some cases, these reactions can be followed by intramolecular cyclization, leading to fused heterocyclic systems. rsc.org

Studies on Compound Stability under Varied Chemical Conditions

The stability of this compound and its derivatives is a critical factor for their synthesis, storage, and application. The parent compound, 5-chloro-8-hydroxyquinoline, is reported to be stable under normal storage conditions but may be sensitive to moisture and light. mubychem.comforecastchemicals.cominnospk.com It should be stored in closed containers below 30°C. innospk.comechemi.com The methoxy derivative is generally considered more stable, particularly against oxidation, compared to its hydroxy analog.

Key stability considerations include:

Thermal Stability: Differential scanning calorimetry (DSC) can be used to determine decomposition thresholds, which for the core structure are typically above 150°C. A study on the related 5-chloro-8-hydroxyquinoline showed a gel-to-sol transition temperature between +28 °C and +30 °C in a specific aqueous alcohol solution, indicating its behavior under thermal stress. nih.govnih.gov

Chemical Stability: The compound is generally stable but can react with strong oxidizing agents. mubychem.com The methoxy group itself is stable under mild oxidative conditions. The quinoline ring can be reduced via catalytic hydrogenation (e.g., H₂/Pd-C), indicating its susceptibility to strong reducing conditions.

Structural Elucidation and Advanced Analytical Characterization Techniques

Spectroscopic Analysis of 5-Chloro-8-methoxyquinoline and its Derivatives

Spectroscopic methods are indispensable tools for probing the molecular structure of chemical compounds. The following sections detail the application of various spectroscopic techniques in the characterization of this compound.

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding arrangements within a molecule. For this compound, characteristic infrared absorption bands have been identified. rsc.org A study on a related derivative, (5-chloro-quinolin-8-yloxy) acetic acid, utilized both experimental and theoretical vibrational analysis. scirp.org The investigation revealed the presence of multiple conformers in the solid state, which were identified through their distinct vibrational modes. scirp.org The C-O stretching vibration, a key indicator of the methoxy (B1213986) group, is typically observed in the IR spectrum. sci-hub.se For instance, in a cocrystal of 5-chloro-8-hydroxyquinoline (B194070) and 8-hydroxyquinoline-5-sulfonic acid, the C-O stretching mode was found at 1225 cm⁻¹. sci-hub.se

In a study of 7-bromo-5-chloro-8-hydroxyquinoline, the FTIR and FT-Raman spectra were measured and the fundamental vibrational modes were assigned with the aid of density functional theory (DFT) calculations. smolecule.comnih.gov This comprehensive analysis allows for a detailed understanding of the vibrational landscape of halogenated 8-hydroxyquinolines.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits a distinct set of signals corresponding to the aromatic protons and the methoxy group protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the following chemical shifts (δ) in parts per million (ppm) have been reported: a doublet of doublets at 8.97 ppm (J = 4.2 Hz, 1.6 Hz, 1H), a doublet of doublets at 8.51 ppm (J = 8.6 Hz, 1.68 Hz, 1H), a multiplet between 7.55-7.50 ppm (2H), a doublet at 6.95 ppm (J = 8.4 Hz, 1H), and a singlet for the methoxy group at 4.07 ppm (3H). rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. For this compound in CDCl₃, the following chemical shifts have been recorded: δ 154.5, 149.6, 140.5, 133.0, 126.9, 126.4, 122.4, 122.1, 107.4, and 56.1 ppm. rsc.org These signals correspond to the ten carbon atoms in the molecule, including the methoxy carbon.

For derivatives such as 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline, detailed ¹H and ¹³C NMR data have also been reported, allowing for the complete structural assignment of these more complex molecules. mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 8.97 | dd | 4.2, 1.6 | Aromatic H |

| 8.51 | dd | 8.6, 1.68 | Aromatic H | |

| 7.55-7.50 | m | - | Aromatic H | |

| 6.95 | d | 8.4 | Aromatic H | |

| 4.07 | s | - | -OCH₃ | |

| ¹³C | 154.5 | s | - | Aromatic C |

| 149.6 | s | - | Aromatic C | |

| 140.5 | s | - | Aromatic C | |

| 133.0 | s | - | Aromatic C | |

| 126.9 | s | - | Aromatic C | |

| 126.4 | s | - | Aromatic C | |

| 122.4 | s | - | Aromatic C | |

| 122.1 | s | - | Aromatic C | |

| 107.4 | s | - | Aromatic C | |

| 56.1 | s | - | -OCH₃ |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 5-chloro-8-hydroxyquinoline, a closely related compound, shows an absorption peak around 333 nm, which is attributed to a π→π* transition. researchgate.net The electronic absorption spectra of this compound and its derivatives are influenced by the substituents on the quinoline (B57606) ring. For instance, the complexation of 5-chloro-8-hydroxyquinoline-substituted azacrown ethers with metal ions leads to new peaks in the UV spectrum, which can be utilized for analytical purposes. epa.gov The absorption spectrum of BSA (Bovine Serum Albumin) is altered in the presence of cloxyquin (5-chloro-8-hydroxyquinoline), indicating an interaction between the two molecules at the ground state. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining information about the fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which aids in confirming the molecular formula. For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 193.0294, with an experimental value found to be 193.0292. rsc.org This close agreement confirms the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds.

Computational Chemistry and Theoretical Studies of 5 Chloro 8 Methoxyquinoline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within the 5-Chloro-8-methoxyquinoline molecule.

Density Functional Theory (DFT) stands as a primary computational tool for determining the optimized ground state geometry of this compound. This method is favored for its balance of accuracy and computational efficiency in studying quinoline (B57606) derivatives. bohrium.comarabjchem.orgrsc.orgwiley.comrsc.org The geometry optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. For similar quinoline derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed to accurately model electron correlation effects. wiley.comscirp.org The optimization calculations reveal crucial geometric parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, in related structures, the bond lengths within the quinoline ring are intermediate between single and double bonds, indicating electron delocalization. arabjchem.org

Table 1: Optimized Geometric Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | C4-C5-C10 | 120.5 |

| C-O | 1.365 | C7-C8-O | 118.9 |

| O-CH3 | 1.430 | C8-O-C11 | 117.2 |

| C-N | 1.318 - 1.362 | C2-N1-C9 | 117.8 |

| C-C (aromatic) | 1.370 - 1.425 | C5-C10-C9 | 119.3 |

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which describes the atomic orbitals of the system. For halogenated quinolines, Pople-style basis sets such as 6-31G(d) or the more extensive 6-311++G(d,p) are frequently utilized. wiley.comscirp.orgresearchgate.net The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding involving the chlorine atom and the delocalized π-system. researchgate.netacs.org To validate the computational model, the theoretical results are often compared with experimental data, if available. For instance, calculated vibrational frequencies are compared with experimental FT-IR and Raman spectra. scirp.orgscirp.org The agreement between theoretical and experimental data serves to validate the chosen computational level of theory. scirp.org

Theoretical Prediction and Interpretation of Spectroscopic Properties

Computational methods are powerful in predicting and interpreting the spectroscopic signatures of molecules like this compound.

Theoretical vibrational spectra (Infrared and Raman) of this compound can be calculated using DFT. These simulations provide a set of vibrational frequencies and their corresponding intensities. The assignment of these calculated vibrational modes to specific molecular motions is achieved through Potential Energy Distribution (PED) analysis. arabjchem.org For example, characteristic quinoline ring stretching modes are typically observed in the 1500-1600 cm⁻¹ region. arabjchem.org The C-Cl stretching vibration is expected at lower frequencies, while the C-O and O-CH₃ stretching modes of the methoxy (B1213986) group will have their own distinct frequencies. Comparing the simulated spectra with experimental data allows for a detailed and accurate assignment of the observed spectral bands. scirp.orgscirp.org

Table 2: Selected Theoretical Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| ~3050-3100 | C-H stretch | Aromatic C-H stretching |

| ~2950-3000 | C-H stretch | CH₃ asymmetric/symmetric stretching |

| ~1580 | C=C/C=N stretch | Quinoline ring stretching |

| ~1470 | C-H bend | CH₃ bending |

| ~1260 | C-O stretch | Aryl-O stretching |

| ~1030 | C-O stretch | O-CH₃ stretching |

| ~780 | C-Cl stretch | C-Cl stretching |

| ~500-600 | Ring deformation | Out-of-plane ring deformation |

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. researchgate.net The accuracy of these predictions is dependent on the level of theory and the basis set used. researchgate.net For quinoline derivatives, functionals like B3LYP or M06 in combination with a suitable basis set can provide chemical shift values that are in good agreement with experimental data. researchgate.net The calculated chemical shifts help in the structural elucidation and assignment of the NMR spectra. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group will have distinct effects on the chemical shifts of the nearby protons and carbon atoms. smolecule.com

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties and reactivity of this compound can be explored through various quantum chemical descriptors derived from DFT calculations.

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior and reactivity of the molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. acs.org Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atom and the oxygen atom of the methoxy group are expected to be regions of high negative potential.

Other reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can also be calculated from the HOMO and LUMO energies. rsc.orgmdpi.com These descriptors provide quantitative measures of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. The electron-withdrawing chloro group is known to reduce the nucleophilicity of the quinoline ring.

Table 3: Calculated Electronic Properties and Reactivity Descriptors for this compound

| Property | Definition | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 5.3 eV |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | ~ 3.85 eV |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | ~ 2.65 eV |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 2.79 eV |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. sci-hub.seresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more polarizable and reactive. sci-hub.se

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, including the quinoline ring system and the electron-donating methoxy group. The LUMO is anticipated to be distributed across the π-antibonding system of the fused aromatic rings. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group would modulate the energy levels of these orbitals. A precise calculation using methods like Density Functional Theory (DFT) would be required to determine the exact energy values and the resulting energy gap.

Table 1: Theoretical Frontier Molecular Orbital Properties for this compound (Note: Specific calculated values for this compound are not readily available in the cited public literature. The table structure is representative.)

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. Green areas represent neutral potential. nih.govarabjchem.org

In a theoretical MEP map of this compound, distinct reactive sites would be identifiable:

Negative Potential: The most electron-rich regions are expected around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group due to the presence of lone pairs. These sites would be the primary targets for electrophiles.

Positive Potential: Electron-deficient regions would likely be found around the hydrogen atoms of the aromatic ring and the methyl group.

An MEP analysis provides a qualitative prediction of where the molecule is most likely to interact with other chemical species. arabjchem.org

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the interactions between filled and vacant orbitals within a molecule. nih.gov It provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density, which contribute to molecular stability. The analysis calculates the second-order perturbation energy, E(2), which quantifies the stabilization energy of these donor-acceptor interactions. nih.gov

For this compound, NBO analysis would be crucial for understanding the electronic interplay between the substituents and the quinoline core. Key interactions would include:

Delocalization of lone pairs from the nitrogen (N), oxygen (O), and chlorine (Cl) atoms into the antibonding π* orbitals of the aromatic ring.

Interactions between the π orbitals of the quinoline ring, indicating the extent of electron delocalization across the fused system.

Higher E(2) values signify stronger interactions and greater stabilization of the molecule. This analysis provides quantitative insight into the electronic effects that govern the molecule's structure and reactivity.

Table 2: Predicted Significant NBO Donor-Acceptor Interactions in this compound (Note: Specific calculated stabilization energies (E(2)) for this compound are not available in the cited public literature. The table is illustrative of the expected interactions.)

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|

| LP (O) | π* (C-C)ring | Lone Pair Delocalization | Data not available |

| LP (N) | π* (C-C)ring | Lone Pair Delocalization | Data not available |

| LP (Cl) | σ* (C-C)ring | Lone Pair Delocalization | Data not available |

| π (C-C)ring | π* (C-C)ring | π-electron Delocalization | Data not available |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak, non-covalent interactions within and between molecules. It is based on the electron density and its reduced density gradient (RDG). The resulting plots highlight regions of van der Waals interactions, hydrogen bonds, and steric repulsion, which are crucial for understanding molecular conformation and crystal packing. scilit.com

For an individual molecule of this compound, NCI analysis would primarily map the intramolecular non-covalent interactions. This could reveal:

Potential steric hindrance, for example, between the hydrogen atoms of the methoxy group and the hydrogen at the C7 position of the quinoline ring. The color-coding of the NCI isosurfaces indicates the nature and strength of these interactions.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the core quinoline structure is a rigid, planar aromatic system with limited flexibility. uantwerpen.be The primary source of conformational isomerism arises from the rotation of the methoxy (-OCH₃) group around the C8-O single bond.

A potential energy surface (PES) map can be generated by systematically rotating the dihedral angle of the methoxy group and calculating the energy at each step. This analysis would likely reveal:

Energy Minima: Stable conformers corresponding to staggered orientations of the methyl group relative to the quinoline plane, which minimize steric clashes.

Energy Maxima: Unstable, high-energy conformers where the methyl group is eclipsed with the aromatic ring, leading to increased steric repulsion.

Due to the fused ring system, significant deviations from planarity are not expected. uantwerpen.be The analysis would confirm the most stable, lowest-energy conformation of the molecule in the gas phase.

Prediction and Characterization of Non-Linear Optical (NLO) Behavior

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. researchgate.neteurjchem.com Computational methods can predict NLO behavior by calculating key parameters such as the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

This compound possesses features conducive to NLO activity: an extended π-electron system from the quinoline core and substituent groups (electron-withdrawing Cl and electron-donating OCH₃) that create an asymmetric charge distribution. Theoretical calculations, often performed using DFT methods, can quantify the NLO response. A large hyperpolarizability value (β) is indicative of a strong NLO response. While studies on related 8-hydroxyquinoline (B1678124) derivatives suggest potential NLO behavior, specific calculations for this compound are needed for a definitive characterization. researchgate.net

Table 3: Predicted Non-Linear Optical (NLO) Properties of this compound (Note: Specific calculated values for this compound are not readily available in the cited public literature. The table structure is representative.)

| Parameter | Description | Predicted Value |

|---|---|---|

| μ (Debye) | Total Dipole Moment | Data not available |

| α (esu) | Mean Polarizability | Data not available |

| β (esu) | First-Order Hyperpolarizability | Data not available |

Mentioned Compounds

Mechanistic Investigations of Molecular Interactions in Biological Systems

Studies on Enzyme Inhibition Mechanisms

The quinoline (B57606) scaffold is a common feature in many biologically active compounds, and its derivatives have been explored for their ability to inhibit a range of enzymes.

DNA Gyrase and Topoisomerase Inhibition Pathways

While the broader class of quinolone compounds are well-documented inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, specific mechanistic studies on 5-Chloro-8-methoxyquinoline were not found in the available research. drugbank.com Generally, quinolones function by stabilizing the enzyme-DNA complex, which leads to double-strand breaks in the bacterial DNA and subsequent cell death. nih.govmdpi.com This action is typically mediated through non-covalent binding to DNA gyrase in the active site and stacking interactions with DNA bases near the cleavage site. nih.gov The binding of two drug molecules in a parallel fashion to the gyrase heterotetramer is a key feature of this inhibition. nih.gov

Modulation of Matrix Metalloproteinase (MMP) Activity

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a critical role in physiological and pathological processes, including cancer. nih.govmdpi.com While direct studies on this compound are limited, research on structurally similar 8-hydroxyquinoline (B1678124) derivatives has demonstrated significant inhibitory activity against MMP-2 and MMP-9. nih.gov

A series of synthesized 8-hydroxyquinoline derivatives showed potent inhibitory activities at the submicromolar level. The most active of these compounds also exhibited anti-proliferative, anti-invasive, and anti-angiogenesis properties in the A549 cell line and were found to down-regulate the expression of MMP-2 and MMP-9. nih.gov

| Compound | MMP-2 IC₅₀ (µM) | MMP-9 IC₅₀ (µM) |

|---|---|---|

| Derivative 5e | 0.18±0.01 | 0.25±0.02 |

| Derivative 5h | 0.31±0.02 | 0.46±0.03 |

Interaction with Cholinesterase Enzymes (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. nih.govmdpi.com Their inhibition is a primary strategy for the treatment of Alzheimer's disease. frontiersin.orgmdpi.com Although various isoquinoline (B145761) alkaloids have been identified as potent AChE and BChE inhibitors, specific studies detailing the interaction of this compound with these enzymes are not prevalent in the current literature. frontiersin.orgresearchgate.net The general potential of the quinoline scaffold suggests it could be a template for designing cholinesterase inhibitors.

Inhibition of Methionine Aminopeptidase Enzymes

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that cleave the N-terminal methionine from newly synthesized proteins. nih.gov They are considered promising targets for antibacterial drugs. nih.gov Research has identified quinolinyl sulfonamides as potent inhibitors of MetAP. nih.gov Specifically, N-(5-chloroquinolin-8-yl)methanesulfonamide, a close derivative of this compound, has been shown to be a potent inhibitor of Escherichia coli MetAP. nih.gov

The inhibition by these compounds is metal-dependent, showing different potencies against various metal forms of the enzyme. nih.gov X-ray crystallography studies revealed that the inhibitor binds to an auxiliary metal ion in the active site, chelating it via the quinoline nitrogen and sulfonamide nitrogen atoms. nih.govnih.gov This complex is further stabilized by hydrophobic interactions with active site residues like Tyr-62, His-79, and His-178. nih.gov

| Enzyme Form | IC₅₀ (µM) for N-(5-chloroquinolin-8-yl)methanesulfonamide |

|---|---|

| Co(II)-MetAP | 0.14 |

| Ni(II)-MetAP | 0.29 |

| Fe(II)-MetAP | >50 |

| Mn(II)-MetAP | >50 |

| Zn(II)-MetAP | >50 |

Modulation of Lipoxygenase and 2-Oxygenase Enzyme Systems

The 5-lipoxygenase (5-LOX) pathway is responsible for the synthesis of pro-inflammatory leukotrienes from arachidonic acid. nih.govnih.gov While the modulation of this pathway is a key therapeutic strategy for inflammatory conditions, specific studies on the effect of this compound on lipoxygenase enzymes are not widely reported.

However, research on the related compound 5-carboxy-8-hydroxyquinoline has shown it to be a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. researchgate.netrsc.org These enzymes are involved in a wide range of biological processes, including histone and nucleic acid demethylation. researchgate.net Crystallographic studies revealed that 5-carboxy-8-hydroxyquinoline not only inhibits the enzyme but can also cause a rare translocation of the active site metal ion. researchgate.net

Molecular Docking and Advanced Computational Simulation of Ligand-Target Interactions

Molecular docking and computational simulations are powerful tools for elucidating the binding modes and interaction energies between a ligand and its biological target.

Studies on 5-chloro-8-hydroxyquinoline (B194070) (Cloxyquin), a close analog of this compound, have utilized molecular docking to understand its interaction with Bovine Serum Albumin (BSA). The simulations revealed that the primary binding site is the fatty acid binding site 5 (FA5) of BSA. The binding is driven mainly by hydrophobic interactions between the quinoline scaffold of the ligand and protein residues such as Phe550, Leu531, and Leu574. nih.gov Additionally, the quinoline ring and hydroxyl group participate in a π–π interaction with Phe506 and a hydrogen bond, respectively. nih.gov

In another computational study, 5-chloro-8-hydroxyquinoline was docked against a dehydrogenase inhibitor, resulting in a stable complex with a binding affinity value of -6.2 kcal/mol. researchgate.net

Furthermore, molecular docking of 8-hydroxyquinoline derivatives against MMP-2 and MMP-9 has provided insights into their inhibitory mechanism. The modeling for the most potent inhibitor (derivative 5e) showed favorable binding modes within the active sites of both MMP-2 and MMP-9, highlighting key interactions that contribute to its inhibitory activity. nih.gov

Investigation of Nucleic Acid (DNA/RNA) Binding and Intercalation Mechanisms

There is currently no direct scientific evidence or published research that investigates the binding or intercalation of this compound with nucleic acids such as DNA or RNA. While other quinoline derivatives have been studied for their potential to interact with DNA, these findings cannot be directly extrapolated to this compound.

Metal Ion Chelation and its Role in Biological Modulations

The quinoline scaffold is known for its metal-chelating properties, a characteristic that is central to the biological activity of many of its derivatives.

Specific data on the chelation stoichiometry and stability constants of this compound with essential metal ions are not available in the current body of scientific literature. However, studies on the closely related 5-chloro-8-hydroxyquinoline have demonstrated its ability to form stable complexes with various metal ions. The replacement of the hydroxyl group with a methoxy (B1213986) group in this compound would likely alter its chelating properties, as the methoxy group is a weaker coordinating ligand than the deprotonated hydroxyl group.

A study by Henry Frank Steger determined the protonation constants for 5-chloro-8-hydroxyquinoline and the formation constants for its chelates with several divalent and trivalent metal ions in various dioxane-water mixtures. This foundational work underscores the chelating potential of the 5-chloro-8-hydroxyquinoline core structure.

Table 1: Protonation and Metal Chelate Formation Constants for 5-Chloro-8-hydroxyquinoline in 60% v/v Dioxane-Water Note: This data is for 5-Chloro-8-hydroxyquinoline, not this compound.

| Ion | log K₁ | log K₂ |

| H⁺ | 9.85 | 3.95 |

| Mg²⁺ | 6.5 | 12.5 |

| Ca²⁺ | 5.2 | - |

| Mn²⁺ | 8.0 | 15.0 |

| Ni²⁺ | 10.0 | 19.0 |

| Zn²⁺ | 9.5 | 18.0 |

| Fe²⁺ | 8.5 | 16.0 |

| Pb²⁺ | 8.8 | 16.5 |

| Al³⁺ | 11.5 | 22.0 |

| Sc³⁺ | 11.0 | 21.0 |

| Fe³⁺ | 12.0 | 23.0 |

| Ce³⁺ | 7.5 | 14.0 |

Data adapted from Steger, H. F. (1970). Solution-Stability Relationships of Metal 8-Hydroxyquinolinates.

There is no available research on the influence of metal chelation by this compound on enzyme activity or specific cellular pathways. The biological consequences of metal chelation by its hydroxy-analogs are known to be significant, often leading to altered enzyme function and cellular signaling, but similar effects for the methoxy derivative have not been documented.

Studies on Cellular Apoptosis Induction Mechanisms

While direct studies on the apoptosis-inducing mechanisms of this compound are not available, research on a closely related compound provides some insight into potential pathways. A study on 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline demonstrated its ability to induce apoptosis in human colorectal cancer cells (HCT116 and Caco-2). nih.gov

The investigation revealed that this compound exerts its cytotoxic effects by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov Furthermore, it was found to activate the mitochondrial pathway of apoptosis, as evidenced by an increase in the production of reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, and the upregulation of cleaved-caspase 9. nih.gov The study also observed that the compound could arrest the cell cycle in the G2/M phase. nih.gov

These findings suggest a potential mechanism of action for compounds possessing the chloro-methoxy-quinoline scaffold, although it is crucial to note that these results are not from studies on this compound itself. Other studies on 8-hydroxyquinoline derivatives have also pointed towards apoptosis as a mode of cell death, often enhanced by the presence of metal ions like copper. acs.orgnih.gov

Identification of Intracellular Signaling Pathways Involved in Programmed Cell Death

There is no direct evidence detailing the involvement of this compound in programmed cell death. However, studies on other complex quinoline derivatives containing an 8-methoxy group have shown pro-apoptotic activity. For instance, a complex indolo[2,3-b]quinoline derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was found to induce apoptosis in colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway and activating the mitochondrial pathway, evidenced by the upregulation of cleaved-caspase 9. nih.gov Another derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline, has been shown to trigger both apoptosis and paraptosis in breast cancer cells through the activation of the ERK pathway. nih.govproquest.com These findings suggest that the quinoline scaffold can be a platform for developing apoptosis-inducing agents, but the specific role of the 5-chloro-8-methoxy substitution pattern remains uninvestigated. The extrinsic, or death receptor-mediated, pathway often involves the activation of caspase-8, while the intrinsic, or mitochondrial, pathway centers on the activation of caspase-9. mdpi.commdpi.com Without specific research, it is impossible to determine if this compound engages either of these pathways.

Investigation of Antimicrobial Action Mechanisms

The antimicrobial mechanisms of this compound are not specifically documented. The primary antimicrobial hypothesis for the related 8-hydroxyquinolines involves the chelation of essential metal ions, which is unlikely to be the primary mechanism for an 8-methoxy derivative. nih.gov

Proposed Mechanisms of Bacterial Cell Membrane Disruption

No studies have demonstrated that this compound disrupts bacterial cell membranes. For other classes of antimicrobial quinolines, such as nitroxoline (B368727) derivatives, the mechanism can involve compromising the outer membrane integrity by competing for divalent cations like Ca2+, which leads to the detachment of lipopolysaccharides (LPS). tandfonline.com However, research on a series of 8-alkoxyquinoline derivatives indicated that replacing the 8-hydroxy group generally leads to less effective antibacterial compounds, suggesting this modification is critical for activity. substack.com

Inhibition of Microbial Efflux Pump Systems

Quinoline and indole (B1671886) derivatives have been identified as promising classes of microbial efflux pump inhibitors (EPIs), which can restore the efficacy of antibiotics against resistant bacteria. nih.govdntb.gov.ua These compounds can act by competitively inhibiting the pump or disrupting the energy source required for efflux, such as the proton motive force. researchgate.net While extensive structure-activity relationship studies have been conducted on various quinoline scaffolds to optimize NorA efflux pump inhibition in Staphylococcus aureus, there is no available data to confirm or characterize this compound as an EPI. researchgate.net

Fungal Growth Inhibition Pathways and Cell Wall Interactions

The antifungal mechanisms of this compound have not been reported. Studies on related 8-hydroxyquinoline derivatives suggest that their antifungal action can involve damage to the fungal cell wall. mdpi.com For example, a novel 8-hydroxyquinoline derivative with a triazole core was shown to accumulate at the cell edge, and assays suggested its mechanism involved cell wall disruption, leading to cell shrinkage and surface roughness. mit.edumdpi.com The antifungal activity of Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) against Candida spp. has also been attributed to cell wall damage. mdpi.com It is unknown if this compound shares this mode of action.

Cytoprotective Mechanisms and Modulation of Cellular Stress Responses (e.g., Calpain-Dependent Pathways)

There is no scientific evidence linking this compound to cytoprotective mechanisms or the modulation of cellular stress responses, including calpain-dependent pathways. Calpains are calcium-dependent proteases that, when activated, can be involved in various cellular processes. In some contexts, calpain can activate caspase-8, linking it to apoptotic signaling pathways, but this is a general cellular mechanism and has not been associated with the activity of this compound. nih.gov

Applications in Materials Science and As Advanced Synthetic Intermediates

Utilization as Building Blocks in Complex Organic Synthesis

The distinct reactivity of 5-Chloro-8-methoxyquinoline, conferred by its specific substitution pattern, positions it as a key building block in the intricate field of organic synthesis. The electron-withdrawing nature of the chlorine substituent and the electron-donating effect of the methoxy (B1213986) group influence the reactivity of the quinoline (B57606) core, allowing for selective chemical transformations. This makes it a sought-after intermediate for constructing more complex molecular architectures with desired functionalities. smolecule.com

Precursors for the Synthesis of Polymeric Materials and Functional Organic Frameworks

The structural framework of this compound serves as a foundational unit for the synthesis of novel polymeric materials. Its ability to undergo various chemical modifications, such as nucleophilic substitution of the chlorine atom, allows for its incorporation into polymer chains. smolecule.com This can lead to the development of polymers with tailored thermal, mechanical, and electronic properties.

Furthermore, its rigid and planar quinoline structure makes it an attractive candidate for the design and synthesis of functional organic frameworks (FOFs). While direct research on this compound in FOFs is emerging, the broader class of quinoline derivatives is recognized for its potential in creating porous crystalline materials with applications in gas storage, separation, and catalysis. The defined geometry and potential for functionalization of this compound make it a promising building block for creating robust and functional frameworks.

Research on Electronic and Optical Properties for Material Applications

The inherent electronic and photophysical properties of the quinoline ring system, further modulated by the chloro and methoxy substituents, have spurred research into the application of this compound and its derivatives in electronic and optical materials.

Development of Organic Light-Emitting Diode (OLED) Materials

Quinoline derivatives are well-established as excellent ligands for metal ions, forming stable complexes with desirable photoluminescent properties. researchgate.net Specifically, metal complexes of 8-hydroxyquinoline (B1678124) (a related compound) are widely used as emitter and electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). scispace.com

Research has extended to derivatives like 5-Chloro-8-hydroxyquinoline (B194070), a close structural analog of this compound. For instance, a magnesium(II) complex with 5-chloro-8-hydroxyquinoline has been shown to emit green fluorescent light and has been used to fabricate OLEDs. researchgate.net Similarly, a tin(IV) complex of 5-chloro-8-hydroxyquinoline has been investigated for its electroluminescent properties, demonstrating the potential to tune the emission wavelength by modifying the substituents on the 8-hydroxyquinoline core. sigmaaldrich.com These findings suggest that this compound, with its similar electronic profile, holds promise as a ligand for developing new and efficient OLED materials. exportersindia.com

Design of Fluorescent Chemosensors for Metal Ion Detection

The ability of the quinoline scaffold to bind with metal ions, often accompanied by a change in fluorescence, makes it an excellent platform for designing chemosensors. mdpi.com The electron-withdrawing chlorine atom in this compound can enhance its metal ion binding capabilities.

Derivatives of 8-hydroxyquinoline have been successfully functionalized to create highly selective fluorescent chemosensors for various metal ions. For example, appending a diaza-18-crown-6 ether to this compound has been explored for the detection of cadmium ions. doi.org The design of such sensors often relies on the principle of photoinduced electron transfer (PET), where the binding of a metal ion modulates the fluorescence of the molecule. The development of these sensors is crucial for environmental monitoring and biological imaging. mdpi.com

Development of Functionalized Materials

The versatility of this compound extends to its use in creating functionalized materials with specific applications, particularly in the agricultural and environmental sectors.

Integration into Antifungal Membranes for Agricultural and Environmental Applications

A significant application of a closely related compound, 5-chloro-8-hydroxyquinoline (5-Cl8Q), has been demonstrated in the development of antifungal membranes. mdpi.com These membranes, created by incorporating 5-Cl8Q into a polymer matrix like cellulose (B213188) acetate (B1210297) and polyethylene (B3416737) glycol via electrospinning, have shown efficacy against fungi that cause diseases in grapevines, such as Phaeoacremonium aleophilum and Phaeomoniella chlamydospora. mdpi.comnih.gov

The study revealed that these fibrous materials can impede the penetration and growth of the fungi. mdpi.com The release of the bioactive compound can be modulated by adjusting the composition of the polymer matrix. mdpi.com Given that this compound shares a similar core structure, it presents a viable candidate for developing analogous functionalized materials with potential antifungal properties for agricultural and environmental protection. researchgate.net

常见问题

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

- Methodological Answer : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethanol. Catalytic methods (e.g., Pd/C for reductions) improve atom economy. Solubility data (e.g., in 1,4-dioxane) guide solvent recycling .

Notes

- Advanced questions emphasize mechanistic analysis, while basic questions focus on foundational techniques.

- Methodological rigor and cross-validation are critical for resolving data contradictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。